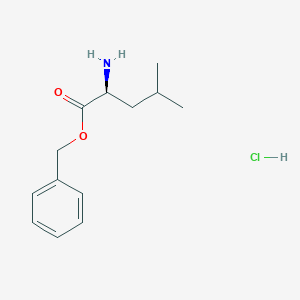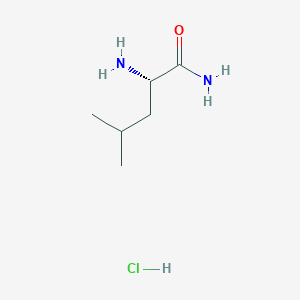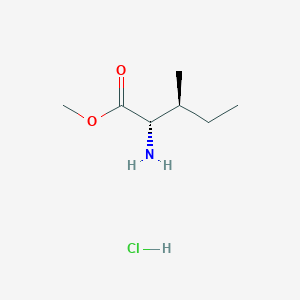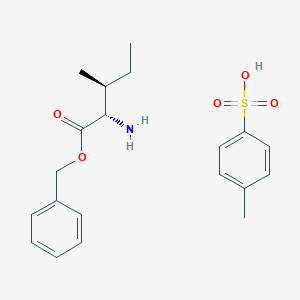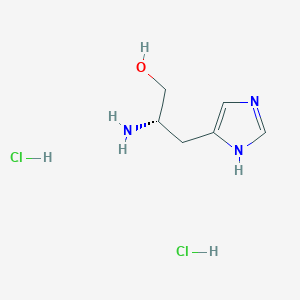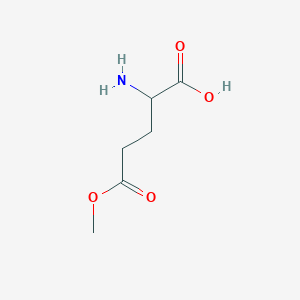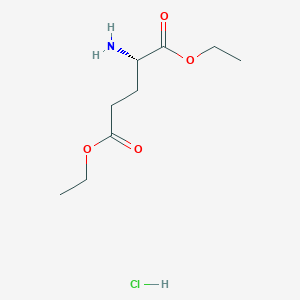
l-Asparagine monohydrate
Descripción general
Descripción
L-Asparagine monohydrate is a naturally occurring proteinogenic amino acid. It is used in biomanufacturing cell culture systems for the production of therapeutic recombinant proteins and monoclonal antibodies . It is also used in the biosynthesis of proteins and is required for the development and function of the brain .
Synthesis Analysis
L-Asparagine monohydrate can be synthesized in an aqueous solution using a slow evaporation process at room temperature . The amide group of asparagine is derived from glutamate, in the reaction of aspartate and glutamine in the presence of ATP to yield asparagine and glutamate .
Molecular Structure Analysis
The molecular formula of L-Asparagine monohydrate is C4H8N2O3 • H2O . It has a molar mass of 150.1 . The linear formula is H2NCOCH2CH(NH2)CO2H .
Chemical Reactions Analysis
The amide group of asparagine is derived from glutamate, in the reaction of aspartate and glutamine in the presence of ATP to yield asparagine and glutamate . In vivo, asparagine is hydrolyzed to aspartate and NH4 by asparaginase .
Physical And Chemical Properties Analysis
L-Asparagine monohydrate has a white, crystalline appearance . The density of this compound corresponds to 1.543 grams per cubic centimetre . It is soluble in water . The melting point is 234-235 °C .
Aplicaciones Científicas De Investigación
Biomanufacturing Cell Culture Systems
L-Asparagine monohydrate: is extensively used in biomanufacturing cell culture systems. It plays a crucial role in the production of therapeutic recombinant proteins and monoclonal antibodies . The compound is integral to the biosynthesis of proteins, which are essential for various cellular functions and therapeutic interventions.
Protein Biosynthesis
As a proteinogenic amino acid, L-Asparagine monohydrate is vital for the biosynthesis of proteins . It is involved in the assembly of amino acids into protein chains, which then fold into functional proteins that perform numerous roles within living organisms.
Neurological Development and Function
L-Asparagine monohydrate: is necessary for the development and proper functioning of the brain . It supports neurogenesis, the growth and development of nervous tissue, which is fundamental for cognitive functions and neural health.
Optical Limiting Applications
A novel material synthesized from L-Asparagine monohydrate , known as LAMPDC, shows promise for optical limiting applications . This material exhibits properties beneficial for protecting sensitive optical components against damage from high-intensity light sources.
Nonlinear Optical Properties
The semi-organic nonlinear optical single crystal LAMPDC, derived from L-Asparagine monohydrate , has been studied for its third-order nonlinear optical properties . These properties are crucial for applications in photonics and optoelectronics, such as telecommunications and signal processing.
Hardness and Mechanical Properties
L-Asparagine monohydrate: -based crystals like LAMPDC have been subjected to Vickers microhardness tests to evaluate their mechanical properties . Understanding these properties is important for the development of durable materials for various industrial applications.
Dielectric Behavior
The dielectric behavior of L-Asparagine monohydrate -based materials has been analyzed across various frequencies . This analysis is essential for the development of materials with specific electrical properties, which can be used in electronic devices and sensors.
Nitrogen Metabolism Studies
In laboratory research, L-Asparagine monohydrate serves as a source of asparagine for studies on nitrogen metabolism . Nitrogen metabolism is a fundamental process in living organisms, involving the production and utilization of amino acids.
Each of these applications demonstrates the versatility and importance of L-Asparagine monohydrate in scientific research, offering insights into its multifaceted role in various fields of study. The compound’s solubility in water and its role in biological processes make it a valuable tool for exploring and understanding life at the molecular level .
Mecanismo De Acción
Target of Action
l-Asparagine monohydrate primarily targets the asparagine synthetase , a key enzyme in the metabolism of toxic ammonia in the body . This enzyme attaches ammonia to aspartic acid in an amidation reaction . Other targets include Sodium-coupled neutral amino acid transporters, Neutral amino acid transporter B(0), Asparagine–tRNA ligase, and Isoaspartyl peptidase/L-asparaginase .
Mode of Action
l-Asparagine monohydrate interacts with its targets by participating in the amidation reaction. The asparagine synthase attaches ammonia to aspartic acid, forming asparagine . This process is crucial for the metabolism of toxic ammonia in the body . Additionally, l-Asparagine monohydrate serves as a structural component in many proteins .
Biochemical Pathways
The primary biochemical pathway affected by l-Asparagine monohydrate is the metabolism of toxic ammonia. The asparagine synthase enzyme, which l-Asparagine monohydrate targets, plays a crucial role in this pathway . The enzyme attaches ammonia to aspartic acid, forming asparagine . This process helps control the levels of toxic ammonia in the body .
Pharmacokinetics
It is known that l-asparagine is critical for the production of the body’s proteins, enzymes, and muscle tissue . It is also used for nutritional supplementation and for treating dietary shortage or imbalance .
Result of Action
The action of l-Asparagine monohydrate results in the metabolism of toxic ammonia in the body . This process is crucial for maintaining the health of nerve and brain tissue . Additionally, l-Asparagine monohydrate serves as a structural component in many proteins .
Action Environment
The action of l-Asparagine monohydrate can be influenced by various environmental factors. For instance, it has been shown to enhance ornithine decarboxylase activity in cultured human colon adenocarcinoma Caco-2 cells and in cultured IEC-6 intestinal epithelial cells . Moreover, spore germination in Bacillus subtilis has been increased in the presence of l-Asparagine .
Direcciones Futuras
L-Asparagine monohydrate is used in cell culture media and is a component of MEM non-essential amino acids solution . It has been shown to enhance ornithine decarboxylase activity in cultured human colon adenocarcinoma Caco-2 cells and in cultured IEC-6 intestinal epithelial cells . It is a potential contender for optical limiting devices due to its higher nonlinear absorption coefficient and lower onset optical limiting threshold .
Propiedades
IUPAC Name |
(2S)-2,4-diamino-4-oxobutanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3.H2O/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H2,6,7)(H,8,9);1H2/t2-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMGJIZCEWRQES-DKWTVANSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)C(=O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5794-13-8 | |
| Record name | L-Asparagine, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5794-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90973512 | |
| Record name | 4-Iminohomoserine--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90973512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
l-Asparagine monohydrate | |
CAS RN |
53844-04-5, 5794-13-8 | |
| Record name | L-Asparagine, hydrate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53844-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Asparagine [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005794138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Iminohomoserine--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90973512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Asparagine, hydrate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.379 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ASPARAGINE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PD79VF521 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



